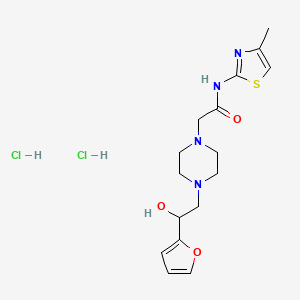
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C16H24Cl2N4O3S and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride is a synthetic derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H23Cl2N5O3S, with a molecular weight of approximately 424.34 g/mol. The structure features a piperazine ring, a furan moiety, and a thiazole group, which are known to contribute to various biological activities.
Biological Activities
Research indicates that compounds containing furan and thiazole moieties exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the furan ring may enhance this activity by improving the compound's lipophilicity and membrane permeability .
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects in cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in models such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, thiazole derivatives have shown inhibitory activity against PTP1B, a target for diabetes treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- Antibacterial Activity : A study reported that thiazole-based compounds exhibited potent antibacterial effects with IC50 values in the low micromolar range against S. aureus and E. coli . The compound's structure suggests it may share similar mechanisms of action.
- Anticancer Studies : Research indicated that derivatives containing furan rings showed moderate to high cytotoxicity against various cancer cell lines, suggesting that the incorporation of furan enhances therapeutic efficacy . Specifically, compounds with structural similarities demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins. Molecular docking analyses suggested strong binding affinities to active sites of enzymes involved in cancer progression, indicating potential pathways for therapeutic intervention .
Comparative Analysis
The following table summarizes the biological activities of similar compounds containing furan and thiazole moieties:
科学的研究の応用
Biological Activities
Research indicates that compounds similar to this one exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with structural similarities have shown varying degrees of efficacy against gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have been reported to possess mild to moderate antibacterial properties .
- Anticancer Properties : Studies have indicated that certain modifications to the piperazine and furan components can enhance the anticancer activity of related compounds. The potential for apoptosis induction and inhibition of cancer cell proliferation has been noted in related thiazole derivatives .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting applications in treating neurodegenerative diseases.
Antimicrobial Efficacy
A study evaluated the antibacterial activity of various thiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 µg/ml for the new compounds, while reference drugs like ketoconazole exhibited MIC values of 25–50 µg/ml . This highlights the need for further optimization of the compound's structure to enhance its antibacterial potency.
Anticancer Activity
In a recent pharmacological study, derivatives similar to 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dihydrochloride were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the thiazole ring could significantly improve anticancer efficacy, with some compounds inducing apoptosis in cancer cells through mechanisms involving DNA intercalation and tyrosine kinase inhibition .
特性
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S.2ClH/c1-12-11-24-16(17-12)18-15(22)10-20-6-4-19(5-7-20)9-13(21)14-3-2-8-23-14;;/h2-3,8,11,13,21H,4-7,9-10H2,1H3,(H,17,18,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUSVXAHRIZUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













